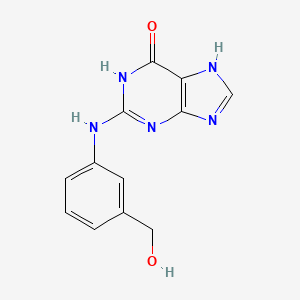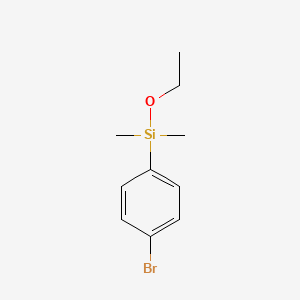
(4-Bromophenyl)(ethoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(ethoxy)dimethylsilane is an organosilicon compound with the molecular formula C10H15BrOSi. It is characterized by the presence of a bromophenyl group attached to a silicon atom, which is further bonded to an ethoxy group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(ethoxy)dimethylsilane typically involves the reaction of 4-bromoacetophenone with ethoxy(dimethyl)silane in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an ethanol solvent at room temperature. The general reaction scheme is as follows :
4-Bromoacetophenone+Ethoxy(dimethyl)silaneNaBH4,EtOHthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(ethoxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
(4-Bromophenyl)(ethoxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for imaging or therapeutic purposes.
Industry: It is used in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(ethoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms. These interactions enable the compound to act as a versatile building block in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenoxy)(tert-butyldimethylsilane): Similar structure but with a tert-butyl group instead of an ethoxy group.
(4-Bromophenyl)(methoxy)dimethylsilane: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
(4-Bromophenyl)(ethoxy)dimethylsilane is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy group provides desired solubility or reactivity characteristics .
Properties
Molecular Formula |
C10H15BrOSi |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
(4-bromophenyl)-ethoxy-dimethylsilane |
InChI |
InChI=1S/C10H15BrOSi/c1-4-12-13(2,3)10-7-5-9(11)6-8-10/h5-8H,4H2,1-3H3 |
InChI Key |
PTTBSDSKEUZTKE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



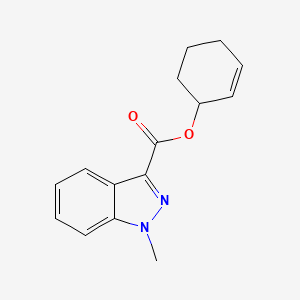
![Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride](/img/structure/B11856578.png)
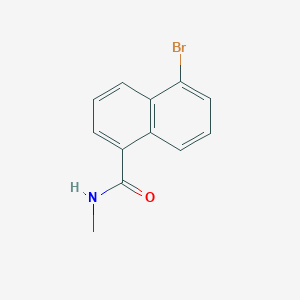
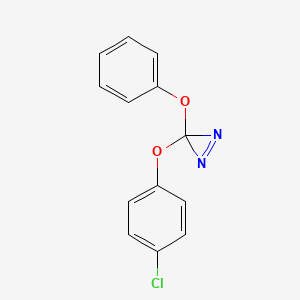
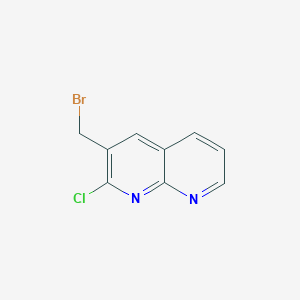
![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
![4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11856618.png)
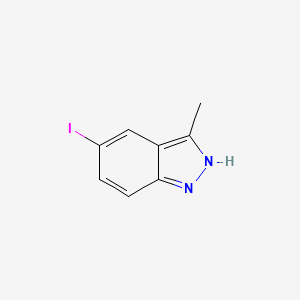
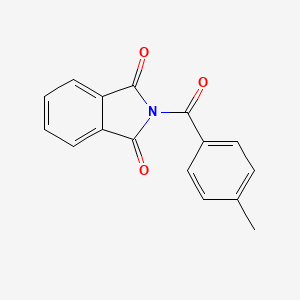
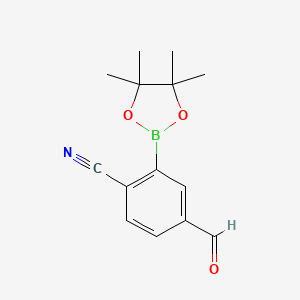
![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
